molecular formula C14H23NO3 B1667605 Arnolol CAS No. 87129-71-3

Arnolol

Cat. No. B1667605
CAS RN: 87129-71-3
M. Wt: 253.34 g/mol
InChI Key: LAWLHMWODZUZJH-UHFFFAOYSA-N
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Description

Arnolol is a beta blocker. Beta blockers block the hormone epinephrine, also known as adrenaline. This causes the heart to beat more slowly and with less force, thereby reducing blood pressure. Beta blockers also help blood vessels open up to improve blood flow.

Scientific Research Applications

1. Metabolomics Analysis in Gastrointestinal Disorders

Magnolol, a component often associated with Arnolol, has been studied for its effects on gastrointestinal motility disorders (GMD). A study by Wang et al. (2019) demonstrated that Magnolol could significantly promote gastric emptying and small intestinal propulsion in rats. This study utilized metabolomics to understand the mechanism of Magnolol's effect on L-arginine induced GMD, indicating its potential application in treating gastrointestinal disorders (Wang et al., 2019).

2. Cardiovascular Remodeling in Hypertension

In cardiovascular research, specifically in the context of hypertension, beta-blockers like Atenolol (related to Arnolol) have been explored. A study by Ariff et al. (2006) compared the effects of Atenolol-based treatment to Angiotensin receptor blocker-based treatment on cardiac and large-artery remodeling. This study highlights the distinct impacts of different hypertension treatments on cardiovascular structure, underscoring the importance of treatment selection in managing hypertension (Ariff et al., 2006).

3. Rainfall-Runoff Modeling

The ARNO model, named after its application to the Arno River, is an essential tool in environmental science, particularly in rainfall-runoff modeling. Todini (1996) described this semi-distributed conceptual model, which is widely used for research in land-surface-atmosphere processes and operational flood forecasting. The model emphasizes the critical role of soil moisture balance and runoff transfer, offering insights into environmental hydrodynamics (Todini, 1996).

4. Anticancer Properties of Natural Compounds

Research into anticancer properties of natural compounds has included studies on Magnolol. Ranaware et al. (2018) investigated Magnolol's effectiveness against various types of cancers, highlighting its potential as an anti-cancer agent. This study underscores the significance of natural compounds like Magnolol in developing new cancer treatments (Ranaware et al., 2018).

5. Beta-Adrenoreceptor Antagonists in Cancer Treatment

Beta-adrenoreceptor antagonists, a category including drugs like Atenolol, have been researched for their role in reducing cancer cell proliferation, invasion, and migration. A study by Işeri et al. (2014) demonstrated the efficacy of these drugs on various cancer cell lines, providing a basis for considering beta-blockers as potential therapeutic agents in cancer treatment (Işeri et al., 2014).

6. Neuroprotective and Cardiovascular Protective Effects

Magnolol's neuroprotective and cardiovascular protective effects were the focus of a study by Zhang et al. (2019). The study reviewed the multifunctional activities of Magnolol, exploring its therapeutic potential in clinic research and highlighting its role in various biological functions (Zhang et al., 2019).

properties

CAS RN

87129-71-3

Product Name

Arnolol

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

3-amino-1-[4-(2-methoxyethyl)phenoxy]-3-methylbutan-2-ol

InChI

InChI=1S/C14H23NO3/c1-14(2,15)13(16)10-18-12-6-4-11(5-7-12)8-9-17-3/h4-7,13,16H,8-10,15H2,1-3H3

InChI Key

LAWLHMWODZUZJH-UHFFFAOYSA-N

SMILES

CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N

Canonical SMILES

CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(2-methoxyethylphenoxy)-3-amino-3-methylbutan-2-ol
arnolol
arnolol fumarate

Origin of Product

United States

Synthesis routes and methods

Procedure details

19 g of 1-[4-(2-methoxyethyl)-phenoxy]-3-nitro-3-methyl-butan-2-ol are hydrogenated at 60° C. and under a pressure of 6 bar in a mixture of 250 ml of ethanol and 50 ml of glacial acetic acid in the presence of 4 g of palladium-on-charcoal (10% Pd). After the mixture has been filtered and the solvent has been evaporated off, the residue is rendered alkaline with 2N NaOH and the mixture is extracted with CH2Cl2. The organic phase is washed with water and dried with Na2SO4 to give, after evaporation, 15 g of the amine, which is converted into the hydrochloride with ethanol hydrochloric acid. Melting point: 120°-122° C. (ethyl acetate).
Name
1-[4-(2-methoxyethyl)-phenoxy]-3-nitro-3-methyl-butan-2-ol
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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